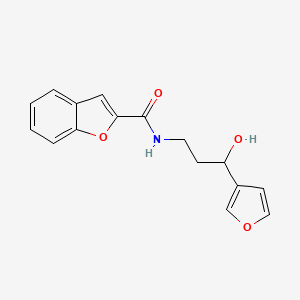

N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide” is a compound that contains furan and benzofuran rings . Furan is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . Benzofuran is a compound that consists of a benzene ring fused to a furan ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of this compound would include furan and benzofuran rings, along with a carboxamide group . Furan is a planar five-member heterocyclic ring, and benzofuran is a compound that consists of a benzene ring fused to a furan ring .Wissenschaftliche Forschungsanwendungen

Efficient Domino Strategy for Synthesis

A three-component strategy for synthesizing multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones demonstrates the potential for creating diverse chemical structures, including N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide derivatives. This method emphasizes the rapid synthesis under microwave irradiation, showcasing an eco-friendly approach due to the avoidance of tedious workup procedures (Guan‐Hua Ma et al., 2014).

Synthesis for Biological Applications

The total synthesis of (+)-Polyoxin J1, a peptidyl nucleoside antibiotic inhibiting chitin biosynthesis, illustrates the chemical versatility and potential biological relevance of furan-derivatives. This synthesis highlights the role of sugar-derived aldehydes and the furan ring as a masked carboxyl, suggesting a pathway for creating bioactive molecules including benzofuran derivatives (A. Dondoni et al., 1997).

Novel Applications in Electrophilic Reactions

Research into the reaction of 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) with secondary enaminones leading to 2-aza-spiro[4,5]decatrienes and 3-amino-benzo[b]furan derivatives opens new avenues for the synthesis of complex organic structures. These findings are particularly relevant for the development of inhibitors with potential biological activities (U. Kucklaender et al., 2011).

Metal-Free Synthesis Approaches

The metal-free, domino, regioselective synthesis of highly substituted 2-carbonyl- and 2-phosphorylfurans demonstrates an efficient method for creating furan derivatives. This approach, utilizing formal [3+2] cycloaddition, underscores the importance of furan derivatives in organic synthesis, potentially applicable to N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide (Wilfried Raimondi et al., 2012).

Microwave-Assisted Synthesis

A microwave-assisted parallel approach to synthesizing benzofuran-2-carboxamide derivatives, known for their anti-inflammatory, analgesic, and antipyretic properties, showcases the practical application of N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide in medicinal chemistry (Yong-Sheng Xie et al., 2014).

Eigenschaften

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-13(12-6-8-20-10-12)5-7-17-16(19)15-9-11-3-1-2-4-14(11)21-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWUAWMRXOJZFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2556350.png)

![(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2556352.png)

![2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556356.png)

![4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B2556358.png)

![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2556360.png)

![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)

![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)